N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide is a synthetic organic compound that belongs to the class of quinoline sulfonamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinoline core and a sulfonamide group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Cyclopropyl and pyridazinone moieties: These groups can be introduced through nucleophilic substitution or cyclization reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the substrate, while the quinoline core could intercalate with DNA or interact with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Lacks the cyclopropyl and pyridazinone moieties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of quinoline.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide: Pyridine ring instead of quinoline.
Uniqueness
The unique combination of the quinoline core, sulfonamide group, and cyclopropyl-pyridazinone moieties in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-8-sulfonamide provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17-9-8-15(13-6-7-13)21-22(17)12-11-20-26(24,25)16-5-1-3-14-4-2-10-19-18(14)16/h1-5,8-10,13,20H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIMGQLLXSVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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